

TRV-7019 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TRV-7019	
Cat. No.:	B10857385	Get Quote

Technical Support Center: TRV-130 (Oliceridine)

A Note on **TRV-7019**: Initial searches for "**TRV-7019**" did not yield publicly available information on a compound with this designation. It is presumed that this may be a typographical error and the intended compound of interest is TRV-130, also known as oliceridine (brand name Olinvyk®)[1]. This document will focus on the experimental variability and reproducibility of TRV-130.

Oliceridine is a G protein-biased agonist at the μ -opioid receptor (MOR)[2][3]. It is designed to preferentially activate the G protein signaling pathway, which is associated with analgesia, while minimizing the recruitment of β -arrestin, a pathway linked to common opioid-related adverse effects like respiratory depression and constipation[2][4][5].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TRV-130 (oliceridine)?

A1: TRV-130 is a biased agonist of the μ -opioid receptor (MOR)[1]. It selectively activates the G-protein signaling cascade, which is primarily responsible for its analgesic effects[6]. This is in contrast to traditional opioids, which activate both the G-protein and β -arrestin pathways[4]. The reduced engagement of the β -arrestin pathway is thought to contribute to a potentially improved side-effect profile, with less respiratory depression and constipation compared to morphine at equianalgesic doses[4][7].



Q2: How does the binding of TRV-130 to the μ -opioid receptor differ from that of traditional opioids?

A2: While TRV-130 is believed to bind to the same orthosteric site on the μ -opioid receptor as classical opioids, molecular modeling suggests that it induces a different intracellular conformational change in the receptor[1]. This distinct conformation is thought to favor coupling with G-proteins over the recruitment of β -arrestin[1][8].

Q3: What are the known metabolites of TRV-130 and are they active?

A3: TRV-130 is primarily metabolized in the liver by the enzymes CYP3A4 and CYP2D6, with minor contributions from CYP2C9 and CYP2C19[1]. The main metabolic pathways include N-dealkylation, glucuronidation, and dehydrogenation[1]. Currently, none of the known metabolites of oliceridine are considered to be pharmacologically active[1][9].

Troubleshooting Guides

Issue 1: High Variability in Analgesic Efficacy in Animal Models

Possible Cause 1: Species and Strain Differences

- Troubleshooting:
 - Ensure the animal model and strain are appropriate for opioid research. Different strains of mice and rats can exhibit varying sensitivities to opioids.
 - Consult literature for established models of nociception where TRV-130 or similar compounds have been characterized[10][11].
 - If possible, use a well-characterized strain known to have a consistent response to MOR agonists.

Possible Cause 2: Route of Administration and Pharmacokinetics

- Troubleshooting:
 - Verify the correct route of administration (e.g., intravenous, subcutaneous) as this will significantly impact the pharmacokinetic profile[12].



- Ensure consistent dosing and formulation. The vehicle used to dissolve TRV-130 should be consistent across all experimental groups.
- Consider the rapid onset and relatively short half-life of TRV-130 when designing the timing of analgesic assessments[1][12].

Issue 2: Inconsistent In Vitro Signaling Assay Results (e.g., cAMP inhibition, β -arrestin recruitment)

Possible Cause 1: Cell Line and Receptor Expression Levels

- Troubleshooting:
 - Use a stable cell line with consistent expression levels of the μ-opioid receptor.
 Overexpression of the receptor can sometimes mask the partial agonism of a compound[13].
 - Characterize the receptor density in your cell line to ensure it is within a range that allows for the detection of biased agonism.
 - Consider that the cellular background can influence signaling outcomes. Results from one cell line (e.g., HEK293) may not be directly comparable to another[14].

Possible Cause 2: Assay Conditions

- Troubleshooting:
 - Optimize assay parameters such as incubation time, temperature, and reagent concentrations.
 - Ensure the use of appropriate positive and negative controls (e.g., a full MOR agonist like DAMGO and a vehicle control).
 - For β-arrestin recruitment assays, the choice of detection technology (e.g., BRET, FRET, enzyme complementation) can influence the results. Ensure the chosen method is validated for your system.



Quantitative Data

Table 1: In Vitro Potency and Efficacy of TRV-130

Parameter	Assay	Cell Line	TRV-130	Morphine	Reference
pEC50	cAMP Inhibition	HEK293	8.2	-	[7][14]
EC50 (Pain Relief)	Pharmacodyn amic Model	Human	10.1 ng/mL	-	[15]
ED50 (Analgesia)	Hot Plate (56°C)	Mice	0.9 mg/kg (s.c.)	4.9 mg/kg (s.c.)	[12]
ED50 (Analgesia)	Tail Withdrawal	Mice	0.33 mg/kg	-	[13]

Table 2: Clinical Analgesic Efficacy of TRV-130 vs. Morphine

Study Population	TRV-130 Dose	Morphine Dose	Outcome	Reference
Healthy Volunteers (Cold Pain Test)	3 mg, 4.5 mg (IV)	10 mg (IV)	TRV-130 showed greater peak analgesia and faster onset.	[16]
Post- Bunionectomy	2 mg, 3 mg q3h (IV)	4 mg q4h (IV)	TRV-130 provided superior analgesia.	[10]
Post- Abdominoplasty	1.5/0.10 mg, 1.5/0.35 mg (PCA)	4.0/1.0 mg (PCA)	Similar reduction in average pain scores.	[9][17]

Experimental Protocols

1. Radioligand Binding Assay

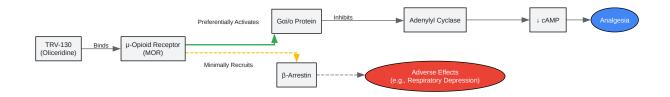


- Objective: To determine the binding affinity of TRV-130 for the μ-opioid receptor.
- Methodology:
 - Prepare cell membranes from a cell line stably expressing the human μ-opioid receptor (e.g., HEK293).
 - Incubate the membranes with a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO).
 - Add increasing concentrations of unlabeled TRV-130.
 - Incubate to allow for competitive binding to reach equilibrium.
 - Separate bound from free radioligand by rapid filtration.
 - Quantify the amount of bound radioactivity using liquid scintillation counting.
 - Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
- 2. cAMP Inhibition Assay
- Objective: To measure the G-protein-mediated signaling of TRV-130.
- Methodology:
 - Culture cells expressing the μ-opioid receptor (e.g., CHO or HEK293 cells).
 - Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
 - Add varying concentrations of TRV-130.
 - Incubate for a specified period.
 - Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
 - Generate a dose-response curve to determine the EC50 and Emax for cAMP inhibition.



- 3. **\beta-Arrestin Recruitment Assay**
- Objective: To quantify the recruitment of β -arrestin to the μ -opioid receptor upon TRV-130 binding.
- Methodology:
 - Use a cell line co-expressing the μ-opioid receptor fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin-2 fused to an acceptor molecule (e.g., green fluorescent protein) for a Bioluminescence Resonance Energy Transfer (BRET) assay.
 - Plate the cells in a suitable microplate.
 - Add increasing concentrations of TRV-130.
 - Incubate to allow for β-arrestin recruitment.
 - Add the luciferase substrate (e.g., coelenterazine h).
 - Measure the light emission at the donor and acceptor wavelengths.
 - Calculate the BRET ratio and generate a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

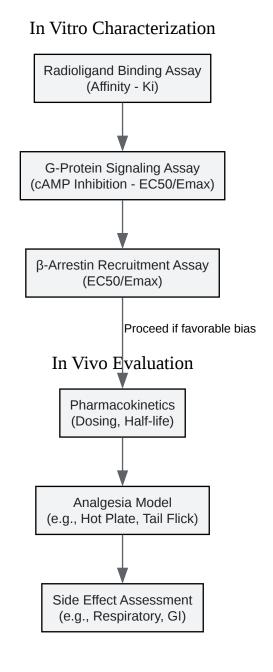
Visualizations



Click to download full resolution via product page

Caption: TRV-130 biased signaling at the μ -opioid receptor.

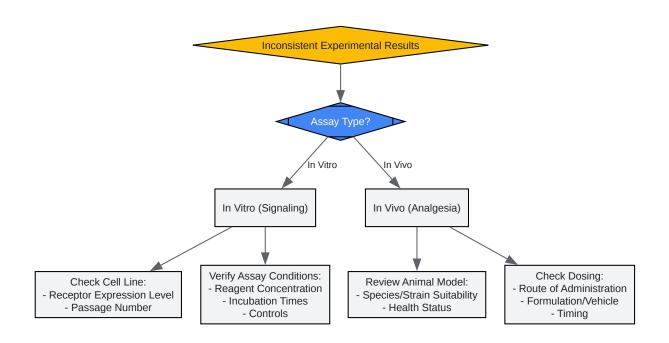




Click to download full resolution via product page

Caption: General experimental workflow for TRV-130 evaluation.





Click to download full resolution via product page

Caption: Troubleshooting decision tree for TRV-130 experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. A Dive Into Oliceridine and Its Novel Mechanism of Action PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Oliceridine (TRV-130) Binds and Stabilizes a μ-Opioid Receptor Conformational State That Selectively Triggers G Protein Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization





- 5. The G Protein Signal-Biased Compound TRV130; Structures, Its Site of Action and Clinical Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Oliceridine fumarate? [synapse.patsnap.com]
- 7. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A randomized, Phase IIb study investigating oliceridine (TRV130), a novel μ-receptor Gprotein pathway selective (μ-GPS) modulator, for the management of moderate to severe acute pain following abdominoplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oliceridine: A Novel Drug for the Management of Moderate to Severe Acute Pain A Review of Current Evidence PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Acute and Repeated Treatment with the Biased Mu Opioid Receptor Agonist TRV130 (Oliceridine) on Measures of Antinociception, Gastrointestinal Function & Abuse Liability in Rodents PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TRV130 partial agonism and capacity to induce anti-nociceptive tolerance revealed through reducing available μ-opioid receptor number PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Oliceridine (TRV130), a Novel G Protein-Biased Ligand at the μ-Opioid Receptor,
 Demonstrates a Predictable Relationship Between Plasma Concentrations and Pain Relief. I:
 Development of a Pharmacokinetic/Pharmacodynamic Model PubMed
 [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. A randomized, Phase IIb study investigating oliceridine (TRV130), a novel μ-receptor Gprotein pathway selective (μ-GPS) modulator, for the management of moderate to severe acute pain following abdominoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TRV-7019 experimental variability and reproducibility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857385#trv-7019-experimental-variability-and-reproducibility]

Disclaimer & Data Validity:





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com